2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine in MeCN leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis have been employed to reduce reaction times and improve efficiency. For instance, using DMF as a solvent and iodine as a catalyst under microwave irradiation can significantly shorten the reaction time compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and alkylation reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions typically involve solvents such as DMF or DMSO and may require catalysts like palladium for certain transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various halogenated or alkylated derivatives .
Scientific Research Applications
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly kinases.
Medicine: It has potential as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor by binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds also serve as kinase inhibitor scaffolds and have similar biological activities.
Thieno[3,2-d]pyrimidines: These derivatives have shown potential as anticancer agents by targeting VEGFR-2 and other kinases.
Uniqueness
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and keto group at the 4-position contribute to its specificity and potency as a kinase inhibitor .
Properties
IUPAC Name |
2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCITQZLAKXVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182528 | |
Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-12-1 | |
Record name | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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